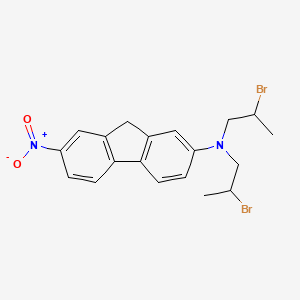

n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

6583-95-5 |

|---|---|

Molecular Formula |

C19H20Br2N2O2 |

Molecular Weight |

468.2 g/mol |

IUPAC Name |

N,N-bis(2-bromopropyl)-7-nitro-9H-fluoren-2-amine |

InChI |

InChI=1S/C19H20Br2N2O2/c1-12(20)10-22(11-13(2)21)16-3-5-18-14(8-16)7-15-9-17(23(24)25)4-6-19(15)18/h3-6,8-9,12-13H,7,10-11H2,1-2H3 |

InChI Key |

XUZCFVSFHSLOMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(CC(C)Br)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Route via Nitration and Alkylation

Step 1: Nitration of 9h-Fluoren-2-amine

Nitration of the fluorene core is often achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions. For 9h-fluoren-2-amine, nitration typically occurs at the 7-position due to electrophilic substitution directing effects.

Step 2: N-Alkylation with 1,2-Dibromopropane

The nitro-substituted intermediate is then subjected to alkylation using 1,2-dibromopropane. This step employs a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate nucleophilic substitution. The reaction conditions must balance reactivity to avoid over-alkylation or decomposition.

| Parameter | Optimal Condition |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Solvent | DMF or acetonitrile |

| Molar Ratio (Amine:Alkylating Agent) | 1:2.2–2.5 |

Alternative Route via Bromination of Pre-Alkylated Intermediate

Step 1: Alkylation of 7-Nitro-9h-fluoren-2-amine

First, N,N-dialkylation of 7-nitro-9h-fluoren-2-amine with propanol derivatives (e.g., allyl bromide) is performed. This step may use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency.

Step 2: Bromination of Alkyl Chains

The alkyl chains are brominated using elemental bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN). This converts terminal C–H bonds into C–Br bonds, yielding the 2-bromopropyl groups.

Challenges and Optimization

- Regioselectivity : Nitration at the 7-position requires careful control of reaction conditions to avoid byproducts.

- Purification : Column chromatography or recrystallization is critical due to the compound’s low solubility in common solvents.

- Stability : The nitro group may degrade under prolonged heating, necessitating inert atmospheres (e.g., nitrogen).

Research Gaps and Recommendations

The provided sources lack explicit protocols for this compound. Further investigation into patents or journals specializing in halogenated fluorene amines is advised. Databases like Reaxys or SciFinder may yield additional synthetic pathways.

Chemical Reactions Analysis

Types of Reactions: n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromopropyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products Formed:

From Nucleophilic Substitution: Products include substituted amines or thioethers.

From Reduction: The primary product is the corresponding amine derivative.

Scientific Research Applications

Chemistry: n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and bromopropyl groups on biological systems. It may also serve as a precursor for the development of pharmaceuticals with potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes, due to its ability to introduce specific functional groups into the polymer backbone .

Mechanism of Action

The mechanism of action of n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine involves its interaction with various molecular targets. The bromopropyl groups can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features of N,N-Bis(2-bromopropyl)-7-nitro-9H-fluoren-2-amine with related fluorene derivatives:

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The target compound’s nitro group (-NO₂) significantly reduces electron density at the 7-position compared to bromine (-Br) or methoxy (-OCH₃) groups in analogs . This may enhance stability toward electrophilic attacks but reduce solubility in polar solvents.

Comparative Reactivity :

- Bromine in the target compound and analogs enables cross-coupling reactions (e.g., Suzuki or Stille). However, the nitro group may direct further substitutions meta to its position.

- The 2-bromopropyl groups could act as alkylating agents, a feature absent in analogs with aryl or smaller alkyl substituents.

Physicochemical Properties

Notes:

Biological Activity

n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological interactions, and relevant case studies, providing a comprehensive overview of its properties and applications.

Chemical Structure and Synthesis

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 468.18 g/mol. The compound features a fluorenyl moiety with two bromopropyl groups, enhancing its reactivity compared to similar compounds that lack such modifications.

Synthesis Overview:

The synthesis typically involves multi-step organic reactions, integrating bromopropyl groups into the fluorenyl structure. The specific methods can vary but generally include alkylation processes and nitro group incorporation .

Interaction with Biomolecules

Preliminary studies indicate that this compound may interact with DNA and proteins, potentially influencing cellular processes. The dual bromopropyl substitutions are hypothesized to enhance binding affinity and specificity towards biomolecular targets.

Antioxidant Properties

Research has highlighted the antioxidant capabilities of compounds structurally similar to this compound. For instance, related fluorenes have demonstrated significant radical scavenging activity against hydroxyl and peroxyl radicals, suggesting potential applications in reducing oxidative stress within biological systems .

Anti-inflammatory Activity

The compound's structural characteristics may confer anti-inflammatory properties. Studies on similar nitro-substituted fluorenes have shown their ability to inhibit pro-inflammatory mediators, such as iNOS and COX-2, indicating that this compound could possess similar effects .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| N,N-Bis(2-bromoethyl)-7-chloro-9H-fluoren-2-amine | Contains two bromoethyl groups | Varies; potential differences in reactivity |

| 7-Nitro-9H-fluoren-2-amine | Lacks bromopropyl groups | Basic structure; limited activity |

| 9-Bromo-7-nitrofluorene | Contains a single bromo group | Similar fluorescence properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for n,n-Bis(2-bromopropyl)-7-nitro-9H-fluoren-2-amine?

- Methodological Answer : The synthesis typically involves sequential functionalization of the fluorene core. Key steps include:

- Bromination : Selective bromination at the 2-position of fluorene using reagents like NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) .

- Nitro Group Introduction : Nitration at the 7-position using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Alkylation : Reaction of the amine group with 2-bromopropane via SN2 mechanisms, using a base like K₂CO₃ in DMF at 80–100°C.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization : Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane.

- Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Solution : Employ SHELXS-97 for phase determination via direct methods .

- Refinement : Use SHELXL-2018 for least-squares refinement, ensuring a final R-factor < 0.05 and wR₂ < 0.10. Validate geometry with PLATON .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., thermal motion) or experimental resolution. To address:

- Data Quality : Ensure high data-to-parameter ratio (>15:1) and completeness (>95% to 0.8 Å resolution).

- Refinement Strategies : Apply anisotropic displacement parameters and restraints for disordered regions. Cross-validate with DFT-optimized geometries (e.g., B3LYP/6-31G*).

- Software Tools : Use OLEX2 for real-space validation and Mercury for overlay analysis with computational models .

Q. What computational methods are suitable for modeling this compound’s behavior in solution?

- Methodological Answer : The Conductor-like Polarizable Continuum Model (C-PCM) integrated with Density Functional Theory (DFT) is ideal:

- Solvent Effects : Input dielectric constants (e.g., ε = 78.4 for water) to compute solvation free energies.

- Electronic Properties : Calculate HOMO/LUMO energies using Gaussian 16 with the M06-2X functional and 6-311++G(d,p) basis set.

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess solvent interactions .

Q. How can electrochemical properties (e.g., redox behavior) be analyzed for this compound?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/AgCl reference) in anhydrous acetonitrile with 0.1 M TBAPF₆ as supporting electrolyte. Scan rates of 50–200 mV/s help distinguish diffusion-controlled processes.

- DFT Calculations : Compute ionization potentials (IP) and electron affinities (EA) using B3LYP/def2-TZVP to correlate with experimental redox potentials .

Q. What methodologies are recommended for toxicological profiling in early-stage research?

- Methodological Answer : Prioritize in vitro assays and predictive models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.